molecular formula C10H10ClF2N3 B7811014 6-chloro-4-(difluoromethyl)-2-ethyl-3-methyl-2H-pyrazolo[3,4-b]pyridine

6-chloro-4-(difluoromethyl)-2-ethyl-3-methyl-2H-pyrazolo[3,4-b]pyridine

Cat. No.: B7811014
M. Wt: 245.65 g/mol
InChI Key: QROASAVKQJTQBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-(difluoromethyl)-2-ethyl-3-methyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a fused pyrazole-pyridine core with distinct substituents:

  • Chloro at position 6: Enhances electrophilicity and stability.
  • Difluoromethyl at position 4: Introduces electron-withdrawing effects, improving metabolic stability and membrane permeability .
  • Ethyl and methyl groups at positions 2 and 3: Influence steric bulk and lipophilicity, impacting receptor binding .

This scaffold is part of the pyrazolo[3,4-b]pyridine family, recognized for its versatility in medicinal chemistry due to its ability to interact with diverse biological targets, including kinases, enzymes, and receptors .

Properties

IUPAC Name

6-chloro-4-(difluoromethyl)-2-ethyl-3-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF2N3/c1-3-16-5(2)8-6(9(12)13)4-7(11)14-10(8)15-16/h4,9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROASAVKQJTQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2C(=CC(=NC2=N1)Cl)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination at Position 6

Chlorine is introduced via electrophilic aromatic substitution (EAS) or nucleophilic displacement. Patent data suggest using phosphorus oxychloride (POCl₃) under reflux conditions (110°C, 4 hours) to convert hydroxyl or amino groups at position 6 into chloro substituents. This step typically precedes difluoromethylation to avoid side reactions.

Difluoromethylation at Position 4

Difluoromethyl groups are incorporated using difluoromethylating reagents such as sodium difluoromethanesulfinate (DFMS). In a two-phase system (water/dichloromethane), DFMS reacts with the pyridine nitrogen under radical initiation (e.g., tert-butyl hydroperoxide) at 50°C, achieving 70–75% yield. Alternative methods employ difluoromethyl ketones as precursors, though these require harsher conditions (120°C, 8 hours).

Alkylation at Positions 2 and 3

  • Ethyl Group (Position 2) : Ethylation is performed via nucleophilic substitution using ethyl bromide or iodide in the presence of potassium carbonate. DMF as a solvent at 80°C for 6 hours yields 80–85% substitution.

  • Methyl Group (Position 3) : Direct methylation uses methyl iodide and sodium hydride in tetrahydrofuran (THF) at 0°C to room temperature, achieving 90% yield. Steric hindrance from adjacent substituents necessitates low temperatures to suppress over-alkylation.

Optimization Strategies for Enhanced Yield and Purity

Solvent and Catalyst Screening

Comparative studies highlight DMF’s superiority over acetonitrile or toluene due to its high polarity, which stabilizes charged intermediates during cyclization. Triethylamine acts as both a base and a proton scavenger, reducing side reactions like oligomerization.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 160 W, 10 minutes) under solvent-free conditions accelerates key steps, such as the formation of 5-aminopyrazole intermediates. This method reduces reaction times from hours to minutes while maintaining yields above 90%.

Purification Techniques

Flash chromatography on silica gel (eluent: dichloromethane/methanol 95:5) effectively isolates the target compound. Recrystallization from ethanol/water (7:3) improves purity to >95%, as confirmed by HPLC.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsConditionsYield (%)
Cyclization2-Chloro-3-pyridinecarboxaldehydeHydroxylamine HCl, DMF60°C, 8 hours85
Difluoromethylation4-Hydroxypyrazolo[3,4-b]pyridineDFMS, tert-butyl hydroperoxide50°C, 6 hours75
Ethylation2-H-Pyrazolo[3,4-b]pyridineEthyl bromide, K₂CO₃DMF, 80°C, 6 hours85
Microwave-Assisted3-AminoacrotonitrileSolvent-free, microwave150°C, 10 minutes91

Challenges and Mitigation Strategies

Regioselectivity in Halogenation

Competing halogenation at positions 5 and 6 is minimized by using bulky bases (e.g., 2,6-lutidine) to direct electrophiles to position 6.

Difluoromethyl Group Stability

The difluoromethyl group is prone to hydrolysis under acidic conditions. Neutral pH buffers (e.g., phosphate, pH 7.0) during workup prevent degradation.

Byproduct Formation During Alkylation

Over-alkylation at nitrogen atoms is suppressed by employing low temperatures (0–5°C) and stoichiometric control of alkylating agents.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors replace batch processes to improve heat transfer and reduce reaction times. A pilot study demonstrated a 20% increase in yield (from 85% to 92%) when cyclization was conducted in a microreactor at 60°C with a residence time of 30 minutes .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-(difluoromethyl)-2-ethyl-3-methyl-2H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Research indicates that compounds within the pyrazolo[3,4-b]pyridine family exhibit various biological activities, including:

  • Phosphodiesterase Inhibition : 6-chloro-4-(difluoromethyl)-2-ethyl-3-methyl-2H-pyrazolo[3,4-b]pyridine has been studied for its potential as an inhibitor of phosphodiesterase type 4 (PDE4), which is relevant in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
  • Anti-inflammatory Effects : The compound's interactions with phosphodiesterase enzymes suggest it may modulate inflammatory pathways, making it a candidate for further pharmacological exploration .

Case Studies and Research Findings

Numerous studies have been conducted to investigate the therapeutic potentials of this compound:

  • PDE4 Inhibition Studies : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridines could effectively inhibit PDE4 activity in vitro, suggesting their potential use in treating inflammatory conditions .
  • Molecular Docking Studies : Interaction studies using molecular docking have shown that this compound can bind effectively to PDE4 enzymes, predicting favorable binding affinities and modes of action .

Mechanism of Action

The mechanism of action of 6-chloro-4-(difluoromethyl)-2-ethyl-3-methyl-2H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Key modifications in analogues :

  • Replacement of the ethyl group at position 2 with methyl (ZX-AC007968, MW 237.73) or isopropyl (CymitQuimica product) alters steric effects .
  • Substitution at position 4 with methoxy (CAS 875233-61-7) or trifluoromethyl (CAS 1011371-04-2) modifies electronic properties .

Pharmacological Properties and Comparison with Analogues

Table 1: Comparison of Key Pyrazolo[3,4-b]Pyridine Derivatives

Compound Name Substituents (Positions) Biological Activity Molecular Weight Key Reference
Target Compound 6-Cl, 4-(CF2H), 2-Et, 3-Me Under investigation (potential kinase/DHFR) 234.6*
ZX-AC007968 6-Cl, 4-(CF2H), 2-Me Antimicrobial (DHFR inhibition) 237.73
6-Chloro-4-methoxy-1-methyl derivative 6-Cl, 4-OCH3, 1-Me Not specified (structural analogue) 209.62
Ethyl 6-[4-(difluoromethoxy)phenyl]... 6-Aryl, 4-COOEt, 3-Me, 1-(trifluoromethyl) Kinase inhibition (Raf) 517.41
3a,b (Schiff base derivatives) 3-Substituted (azetidinone, thiourea) Antimicrobial (MRSA active) ~300–350

*Calculated based on formula C9H10ClF2N3.

Key Findings:

  • Antimicrobial Activity : Derivatives with 3-substituted groups (e.g., Schiff bases, thiourea) show potent activity against Staphylococcus aureus and MRSA, with IC50 values <10 µM .
  • Kinase Inhibition : Compounds with aryl-sulfonamide or trifluoromethyl groups (e.g., Raf inhibitors) exhibit selective binding to kinase ATP pockets .
  • DHFR Inhibition : The difluoromethyl group enhances DHFR binding by mimicking the transition state of dihydrofolate .

Biological Activity

6-Chloro-4-(difluoromethyl)-2-ethyl-3-methyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of phosphodiesterase type 4 (PDE4), which is significant in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The unique structural features of this compound, including the presence of a difluoromethyl group and a chlorine atom, contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C10H10ClF2N3C_{10}H_{10}ClF_2N_3 with a molecular weight of approximately 245.66 g/mol. The compound features a pyrazole ring fused with a pyridine ring, characterized by specific substituents that enhance its reactivity and biological activity .

The primary mechanism through which this compound exerts its biological effects involves interaction with phosphodiesterase enzymes. By inhibiting PDE4, this compound potentially increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to anti-inflammatory effects . Additionally, the difluoromethyl group may enhance binding affinity to biological targets due to its electron-withdrawing properties.

Inhibition of Phosphodiesterase Type 4 (PDE4)

Research indicates that compounds similar to this compound can effectively inhibit PDE4. This inhibition is crucial for managing inflammatory responses in conditions like asthma and COPD. The effectiveness of this compound can be assessed through biochemical assays measuring IC50 values against PDE4 .

Compound NameIC50 (μM)Target
This compoundTBDPDE4
Compound A0.05PDE4
Compound B0.02PDE4

Additional Biological Activities

Beyond PDE4 inhibition, this compound may also interact with other molecular targets involved in inflammatory pathways. Studies have shown that pyrazolo[3,4-b]pyridines can modulate various signaling pathways, making them candidates for further pharmacological exploration .

Case Studies

Several studies have explored the biological activity of pyrazolo[3,4-b]pyridines:

  • Study on Anti-inflammatory Effects : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibited significant anti-inflammatory activity in animal models by reducing cytokine production and inflammation markers .
  • Pharmacokinetics and Toxicology : Research into the pharmacokinetics of related compounds suggested favorable absorption and distribution profiles, indicating potential for therapeutic use with manageable safety profiles .

Q & A

Q. What are the common synthetic routes for 6-chloro-4-(difluoromethyl)-2-ethyl-3-methyl-2H-pyrazolo[3,4-b]pyridine?

  • Methodological Answer : Two primary strategies are employed:
  • Pyrazole Ring Construction : Building the pyrazole moiety onto a pre-existing pyridine scaffold. This often involves cyclization reactions using hydrazine derivatives.
  • Pyridine Annulation : Forming the pyridine ring on a pre-synthesized pyrazole structure, typically via condensation with ketones or aldehydes under acidic or basic conditions .
  • Example Reaction : Fluorination and trifluoromethylation steps (e.g., using potassium fluoride in DMSO) are critical for introducing difluoromethyl groups, as seen in analogous pyridine derivatives .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer :
  • X-Ray Powder Diffraction (XRPD) : Peaks at specific 2θ angles (e.g., 10.5°, 15.8°, 21.2°) confirm crystallinity and purity. A representative XRPD pattern includes intensities correlated with molecular packing .
  • NMR Spectroscopy : Key signals include:
  • ¹H NMR : Singlet for difluoromethyl (-CF₂H) at δ 6.2–6.8 ppm; methyl groups (2-ethyl, 3-methyl) as triplets or quartets.
  • ¹³C NMR : Pyridine carbons resonate at δ 145–160 ppm, with CF₂ groups at δ 110–120 ppm (split due to J-coupling) .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :
  • Hazard Codes : H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) require PPE (gloves, goggles, fume hood).
  • Storage : Keep away from ignition sources (P210) in airtight containers at 2–8°C.
  • Emergency Response : Use absorbents for spills (e.g., vermiculite) and neutralize acidic byproducts with sodium bicarbonate .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer :
  • Temperature Control : Heating to 50°C during HCl-mediated salt formation increases solubility and yield (52.7% achieved in one protocol) .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency for halogenated intermediates.
  • Solvent Optimization : Polar aprotic solvents (DMSO, DMF) enhance fluorination kinetics compared to THF .
  • Table 1 : Yield Optimization Parameters
ParameterOptimal RangeImpact on Yield
Temperature45–55°C+15–20%
Catalyst Loading5–10 mol% Pd+25–30%
Reaction Time2–4 hours+10–12%

Q. How to design structure-activity relationship (SAR) studies for kinase inhibition?

  • Methodological Answer :
  • Substituent Modification :
  • Replace the 6-chloro group with bromo or nitro to assess steric/electronic effects on ATP-binding pocket interactions.
  • Vary the 2-ethyl group to isopropyl or cyclopropyl to probe hydrophobic pocket compatibility.
  • Assay Design :
  • Use recombinant kinase domains (e.g., JAK2, EGFR) in fluorescence polarization assays.
  • Measure IC₅₀ values at varying ATP concentrations to determine competitive inhibition .
  • Table 2 : Key SAR Findings from Analogous Compounds
Modification SiteActivity Trend (IC₅₀)Kinase Target
4-(difluoromethyl)IC₅₀ = 12 nMJAK2
3-Methyl → 3-CyanoIC₅₀ = 8 nMEGFR T790M

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–48 hours).
  • Dose-Response Curves : Use Hill slope analysis to confirm reproducibility. Discrepancies in EC₅₀ values may arise from differential protein binding .
  • Meta-Analysis : Compare datasets using tools like Prism or R to identify outliers. For example, conflicting IC₅₀ values for kinase inhibition may reflect assay sensitivity differences (e.g., radiometric vs. luminescent readouts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.